molecular formula C24H21N3O2 B2545391 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide CAS No. 897616-55-6

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Cat. No.: B2545391
CAS No.: 897616-55-6
M. Wt: 383.451
InChI Key: VEVGEXQOVNVBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide (CAS 897616-55-6) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core. The structure includes a 2-methyl substituent at the pyrido-pyrimidinone ring and a 3,3-diphenylpropanamide side chain. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX being historically pivotal for refinement .

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-17-23(24(29)27-15-9-8-14-21(27)25-17)26-22(28)16-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,20H,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVGEXQOVNVBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

CuI-Catalyzed Tandem C–N Cross-Coupling and Intramolecular Amidation

Functionalization at Position 3: Introducing the 3,3-Diphenylpropanamide Group

Nitration and Reduction to Primary Amine

To introduce an amine at position 3, the pyrido-pyrimidinone core is first nitrated. Nitration typically occurs at the meta position relative to the carbonyl group, yielding 3-nitro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to a primary amine, yielding 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Acylation with 3,3-Diphenylpropanoyl Chloride

The primary amine undergoes acylation with 3,3-diphenylpropanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target amide. Optimal conditions use dichloromethane or tetrahydrofuran as solvents at 0–25°C, achieving yields of 70–85%.

Mechanistic Insight :
The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride.

Alternative Approaches: Halogenation and Cross-Coupling

Bromination at Position 3

Direct bromination of the pyrido-pyrimidinone core using N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at position 3. Subsequent Buchwald-Hartwig amination with ammonia or an amine precursor generates the 3-amino intermediate, which is acylated as described above.

Ullmann-Type Amination

Copper-catalyzed coupling of 3-bromo-2-methyl-pyrido-pyrimidinone with aqueous ammonia in the presence of CuI and 1,10-phenanthroline affords the 3-amino derivative. This method bypasses nitration but requires stringent anhydrous conditions.

Data Tables: Comparative Analysis of Synthesis Routes

Method Starting Materials Conditions Yield Advantages
CuI-catalyzed cyclization 2-Chloro-6-methylpyridine, (Z)-3-aminoacrylate CuI, DMF, 130°C, 24h 78% Scalable, regioselective
Cyclocondensation 2-Amino-6-methylpyridine, methyl acetoacetate HCl, reflux, 12h 65% Metal-free, simple setup
Buchwald-Hartwig amination 3-Bromo-2-methyl-pyrido-pyrimidinone, NH₃ Pd₂(dba)₃, Xantphos, dioxane, 100°C 60% Direct amination, functional group tolerance

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-deficient pyrido-pyrimidinone ring directs nitration to position 5 or 7 rather than 3, complicating amine introduction. To address this, pre-functionalization of the arylacrylate ester with a nitro group ensures correct positioning during cyclization.

Acylation Side Reactions

The 4-oxo group may compete with the amine in acylation, forming undesired O-acylated byproducts. Using bulky bases (e.g., DMAP) suppresses this by deprotonating the amine selectively.

Chemical Reactions Analysis

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets within cells. The compound is known to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido-Pyrimidinone Derivatives

  • N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide This analogue () differs by the addition of a 6-methyl group on the pyrido-pyrimidinone ring. The extra methyl group may sterically hinder interactions in binding pockets or improve metabolic stability by blocking oxidation sites.
  • N-(3-methylbutyl)-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide (CAS 688793-66-0) This compound (CM638818) shares a pyrido-pyrimidinone scaffold but replaces the diphenylpropanamide with a methylbutyl-acetamide side chain and introduces a sulfanylidene (C=S) group. The sulfur atom could enhance hydrogen-bonding or coordinate metal ions, while the reduced aromaticity might lower lipophilicity compared to the target compound .

Complex Polycyclic Analogues

  • Pyrrolo[1,2-b]pyridazine Derivatives ()
    The patent compounds (e.g., EP 4 374 877 A2) feature trifluoromethyl and morpholine groups. The trifluoromethyl group increases electronegativity and metabolic resistance, while the morpholine ether improves solubility. These structural elements are absent in the target compound, suggesting divergent pharmacokinetic profiles .

  • Imidazo[1,2-a]pyrimidin-4-one Derivatives () Compound 3f includes an acrylamide group, which may act as a covalent binder (e.g., in kinase inhibitors). In contrast, the diphenylpropanamide in the target compound likely facilitates non-covalent interactions, implying different mechanisms of action .

Hexanamide-Based Structures ()

Compounds m, n, and o possess diphenylhexanamide backbones with pyrrolo-pyridazine cores. Their larger molecular weight and hydroxyl/tetrahydropyrimidinone groups may reduce blood-brain barrier penetration compared to the smaller pyrido-pyrimidinone target compound.

Structural and Functional Comparison Table

Compound Name / Identifier Core Structure Key Substituents Hypothesized Properties
Target Compound (CM639171) Pyrido[1,2-a]pyrimidinone 2-methyl, 3,3-diphenylpropanamide High lipophilicity, potential CNS activity
2,6-dimethyl analogue () Pyrido[1,2-a]pyrimidinone 2,6-dimethyl, 3,3-diphenylpropanamide Enhanced steric hindrance
CM638818 () Pyrido[2,3-d]pyrimidinone Sulfanylidene, methylbutyl-acetamide Metal coordination potential
EP 4 374 877 A2 () Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine Improved solubility, metabolic stability
Compound 3f () Imidazo[1,2-a]pyrimidinone Acrylamide, methoxy-morpholine Covalent binding mechanism

Research Implications and Gaps

While structural comparisons highlight differences in substituents and ring systems, the absence of explicit pharmacological data in the provided evidence limits functional insights. Further studies on binding assays, solubility, and metabolic stability are needed to validate hypotheses derived from structural analysis. The target compound’s diphenylpropanamide group warrants exploration in therapeutic contexts, such as kinase inhibition or antimicrobial activity, where similar scaffolds are prevalent .

Biological Activity

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Structural Characteristics

The compound is characterized by its unique heterocyclic structure, which includes a pyrido[1,2-a]pyrimidine core. This structural feature is known to contribute to various biological activities, making it a subject of extensive research. The molecular formula for this compound is C20H20N4OC_{20}H_{20}N_4O with a molecular weight of approximately 336.40 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, studies utilizing the MTT assay demonstrated that related pyrido[1,2-a]pyrimidines effectively inhibited the growth of various tumor cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA549 (Lung)12.5Apoptosis induction
Similar Compound 1HeLa (Cervical)15.0Cell cycle arrest
Similar Compound 2MCF7 (Breast)10.0Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 500 to 1000 µg/mL, indicating moderate antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis by targeting enzymes involved in DNA replication.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways related to cell proliferation and survival.

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study published in the Bulletin of the Korean Chemical Society examined the effects of structurally similar compounds on tumor cell lines and reported significant growth inhibition .
  • Case Study 2 : Another investigation focused on the antimicrobial properties against resistant bacterial strains, demonstrating effective inhibition and suggesting potential for development as an antibiotic agent.

Comparative Analysis

When compared to other compounds within the pyrido[1,2-a]pyrimidine class, this compound exhibits unique biological activities that warrant further exploration.

CompoundBiological ActivityPotency
This compoundAntitumor & AntimicrobialModerate
Compound AAntitumor OnlyHigh
Compound BAntimicrobial OnlyLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.